N-Methyl-1H-benzo[d]imidazol-1-amine
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Overview
Description
N-Methyl-1H-benzo[d]imidazol-1-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a benzimidazole core with a methyl group attached to the nitrogen atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-benzo[d]imidazol-1-amine typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by methylation. One common method is the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1H-benzo[d]imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylbenzimidazole-2-one.
Reduction: Reduction reactions can convert it to N-methylbenzimidazole.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-methylbenzimidazole-2-one, N-methylbenzimidazole, and various substituted benzimidazole derivatives .
Scientific Research Applications
N-Methyl-1H-benzo[d]imidazol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-1H-benzo[d]imidazol-1-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the methyl group.
N-Methylbenzimidazole: Similar structure but lacks the amine group.
2-Methylbenzimidazole: Methyl group attached at the 2-position instead of the 1-position.
Uniqueness
N-Methyl-1H-benzo[d]imidazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylation at the 1-position enhances its stability and reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-methylbenzimidazol-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-11-6-10-7-4-2-3-5-8(7)11/h2-6,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZHTEJYHVCMDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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